Methyl 1-acetyl-3-cyano-4-indazolecarboxylate
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Overview
Description
Methyl 1-acetyl-3-cyano-indazole-4-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds characterized by a fused benzene and pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-acetyl-3-cyano-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted hydrazine with a β-keto ester, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Methyl 1-acetyl-3-cyano-indazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-acetyl-3-cyano-indazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .
Comparison with Similar Compounds
- Methyl 1-acetyl-3-cyano-indole-4-carboxylate
- Methyl 1-acetyl-3-cyano-benzimidazole-4-carboxylate
- Methyl 1-acetyl-3-cyano-pyrazole-4-carboxylate
Uniqueness: Methyl 1-acetyl-3-cyano-indazole-4-carboxylate is unique due to its specific indazole core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications .
Properties
Molecular Formula |
C12H9N3O3 |
---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
methyl 1-acetyl-3-cyanoindazole-4-carboxylate |
InChI |
InChI=1S/C12H9N3O3/c1-7(16)15-10-5-3-4-8(12(17)18-2)11(10)9(6-13)14-15/h3-5H,1-2H3 |
InChI Key |
UEIGSGPSFJWQHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC(=C2C(=N1)C#N)C(=O)OC |
Origin of Product |
United States |
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